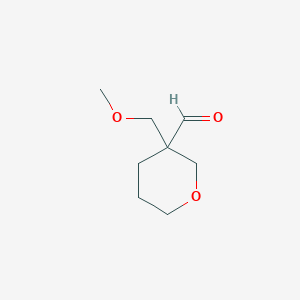![molecular formula C8H8BrN5 B13061178 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with a bromine atom and a pyridin-2-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the reaction of the brominated triazole with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, and amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Coupling Products: Biaryl compounds formed through coupling reactions.
科学研究应用
5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridin-2-ylmethyl group can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
1-[(Pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chloro-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
5-Bromo-1-[(pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine: The position of the pyridinyl group is different, which can influence its interactions with biological targets.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine enhances its reactivity in substitution reactions and its ability to participate in coupling reactions
属性
分子式 |
C8H8BrN5 |
|---|---|
分子量 |
254.09 g/mol |
IUPAC 名称 |
5-bromo-1-(pyridin-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H8BrN5/c9-7-12-8(10)13-14(7)5-6-3-1-2-4-11-6/h1-4H,5H2,(H2,10,13) |
InChI 键 |
YHSBGRCQJQBHLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CN2C(=NC(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)

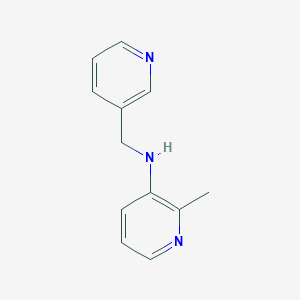
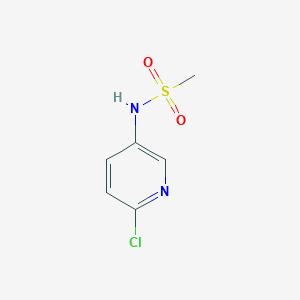
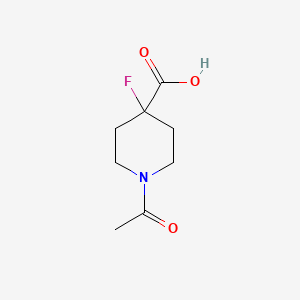
![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
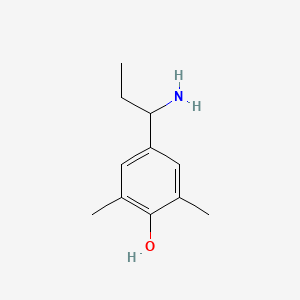

![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)

